Po-Pro-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

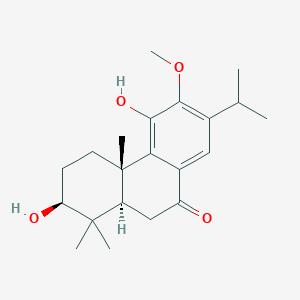

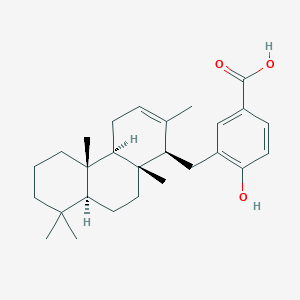

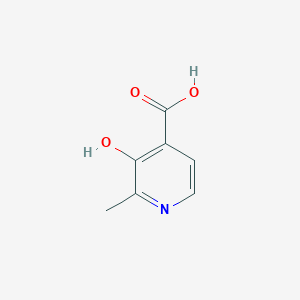

Po-Pro-3 is a cyanine dye and an organic iodide salt. It has a role as a fluorochrome. It contains a Po-Pro-3(2+).

Scientific Research Applications

DNA Binding and Purification

Po-Pro-3 has been investigated for its potential as a ligand in the affinity immobilization and purification of genomic or plasmid DNA fragments. Studies have examined its binding affinities and mechanisms to different DNA conformations, considering factors like DNA conformation, protein and RNA contaminants, solvent polarity, and ionic strength to optimize binding and elution conditions for DNA purification (Haynes, Sherwood, & Turner, 1995).

Role in Insect Immunity and Physiology

Po-Pro-3, identified as Pro-phenoloxidase 3 (Pro-PO3), plays a significant role in the immune defense system of insects. It is involved in melanin formation around foreign bodies and is critical in lamellocyte-mediated spontaneous melanization processes in Drosophila. Pro-PO3 differs from other Pro-PO isoforms in its activation mode and physiological roles, suggesting unique properties distinct from other enzymes in the Pro-PO family (Nam, Jang, Asano, & Lee, 2008).

Enzymatic Properties and Genetic Studies

The subunit composition of Pro-phenol oxidase has been a subject of extensive research. Molecular cloning and characterization studies reveal insights into the structure and function of these enzymes in insects like Manduca sexta. Understanding the genetic and molecular basis of these enzymes contributes significantly to our knowledge of insect biochemistry and molecular biology (Jiang, Wang, Ma, & Kanost, 1997).

Application in Mosquito Morphogenesis

Studies on Po-Pro-3, specifically on Armigeres subalbatus prophenoloxidase III, indicate its potential role in mosquito morphogenesis. Research suggests that it might be involved in crucial developmental stages in mosquitoes, affecting processes like pupal development and adult formation. This demonstrates the broader implications of Po-Pro-3 in insect development and physiology (Tsao, Lin, Christensen, & Chen, 2009).

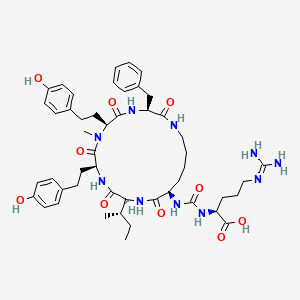

Implications in Protein Degradation and Cancer Therapy

Proteolysis targeting chimeras (PROTACs), where Po-Pro-3 could be a component, are emerging as a significant approach in cancer therapy. These chimeras exploit the ubiquitin-proteasome system to degrade specific proteins, offering a novel therapeutic strategy. The development and application of PROTACs in targeting various cancer-related proteins and their potential in clinical settings represent a significant advancement in targeted cancer therapy (He et al., 2020).

properties

Product Name |

Po-Pro-3 |

|---|---|

Molecular Formula |

C22H29I2N3O |

Molecular Weight |

605.3 g/mol |

IUPAC Name |

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |

InChI |

InChI=1S/C22H29N3O.2HI/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4;;/h5-7,9-14,16-17H,8,15,18H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

CZQJZBNARVNSLQ-UHFFFAOYSA-L |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |

SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |

synonyms |

PO-PRO 3 PO-PRO-3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1251859.png)